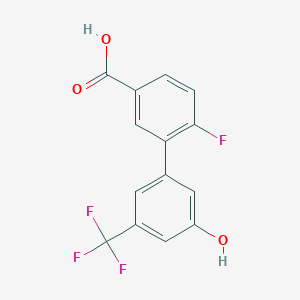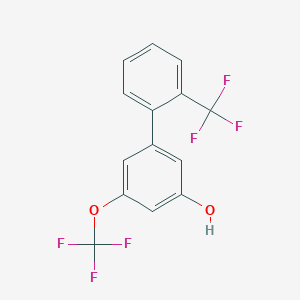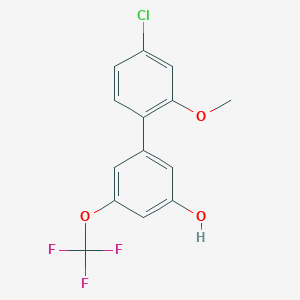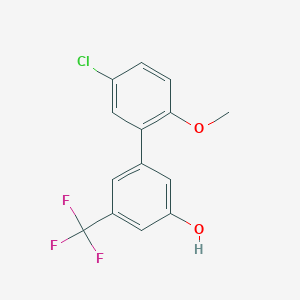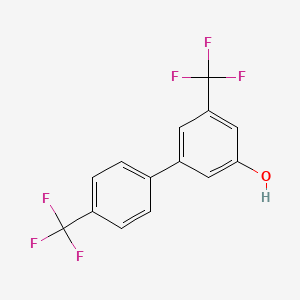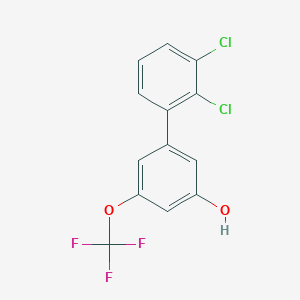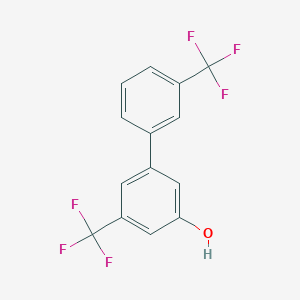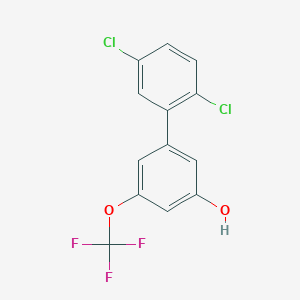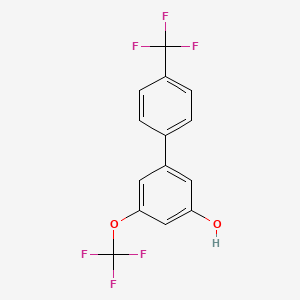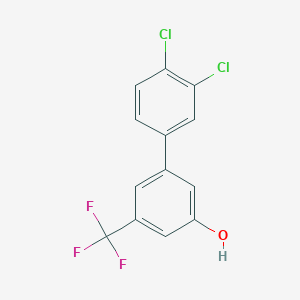
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% (5-DC-3-TFP) is a phenolic compound used in a variety of scientific research applications. It is a white solid with a melting point of 124-126°C and a boiling point of 295-299°C. 5-DC-3-TFP is a widely used chemical reagent and has a wide range of applications in the scientific community.
Applications De Recherche Scientifique
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a versatile chemical reagent that has a wide range of applications in the scientific community. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a reagent in the synthesis of polymers. It is also used as a reagent in the preparation of various metal complexes. Additionally, 5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is used in the synthesis of various organic compounds, such as nitro compounds, amines, and amides.
Mécanisme D'action
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a phenolic compound that is used as a catalyst in organic synthesis. It acts as a Lewis acid and forms a complex with the reactants, which leads to the formation of new bonds. The reaction is believed to proceed through a series of steps, including the formation of a phenolate anion, the formation of a transition state, and the formation of the product.
Biochemical and Physiological Effects
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a phenolic compound that has been studied for its biochemical and physiological effects. Studies have shown that it has antioxidant and anti-inflammatory properties, as well as antimicrobial and anti-cancer effects. Additionally, it has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a widely used chemical reagent and has a wide range of applications in the scientific community. It is relatively easy to synthesize and is relatively stable in storage. Additionally, it is a relatively non-toxic compound and has a low vapor pressure. However, it can be corrosive to some materials and can be sensitive to light and air.
Orientations Futures
The potential future applications of 5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% are numerous. It could be used in the synthesis of new organic compounds, such as polymers and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of metal complexes and as a reagent in the preparation of various nitro compounds. Furthermore, it could be used to study its biochemical and physiological effects and to develop new therapeutic agents. Finally, it could be used in the development of new analytical methods for the detection and quantification of various compounds.
Méthodes De Synthèse
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a simple synthetic route. In this method, 2,5-dichlorophenol is reacted with trifluoroacetic anhydride in the presence of a base, such as sodium hydroxide, to form 5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95%. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The product is then isolated and purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
3-(2,5-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-9-1-2-12(15)11(6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPISAGQLLHSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686698 |
Source


|
| Record name | 2',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261921-74-7 |
Source


|
| Record name | 2',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




